molecular formula C21H18F3N3O2 B11236011 N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-4-(trifluoromethyl)benzamide

N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B11236011
M. Wt: 401.4 g/mol
InChI Key: YCSSSQHPWNLOHF-UHFFFAOYSA-N
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Description

N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a pyridazine ring, a trifluoromethyl group, and a benzamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-4-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the trifluoromethyl group, and the coupling with the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-4-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-4-(trifluoromethyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H18F3N3O2

Molecular Weight

401.4 g/mol

IUPAC Name

N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C21H18F3N3O2/c1-14-2-4-15(5-3-14)18-10-11-19(27-26-18)29-13-12-25-20(28)16-6-8-17(9-7-16)21(22,23)24/h2-11H,12-13H2,1H3,(H,25,28)

InChI Key

YCSSSQHPWNLOHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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